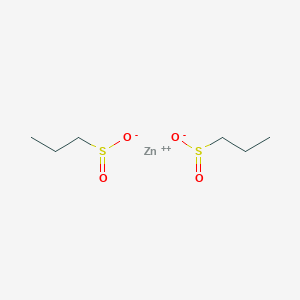
Zinc(II) propane-1-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc(II) propane-1-sulfinate is an organozinc compound with the molecular formula C₆H₁₄O₄S₂Zn It is a coordination complex where zinc is bonded to propane-1-sulfinate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Zinc(II) propane-1-sulfinate can be synthesized through the reaction of zinc salts with propane-1-sulfinic acid. A common method involves the reaction of zinc nitrate with propane-1-sulfinic acid in an aqueous medium, followed by crystallization to obtain the desired product. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Zinc(II) propane-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc sulfate and propane-1-sulfonic acid.
Reduction: It can be reduced to zinc metal and propane-1-sulfinic acid.
Substitution: The sulfinic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Zinc sulfate and propane-1-sulfonic acid.
Reduction: Zinc metal and propane-1-sulfinic acid.
Substitution: Various substituted propane-1-sulfinic acid derivatives.
Applications De Recherche Scientifique
Zinc(II) propane-1-sulfinate has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving sulfinic acids.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug delivery systems.
Industry: It is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers, due to its unique coordination properties.
Mécanisme D'action
The mechanism of action of zinc(II) propane-1-sulfinate involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion acts as a Lewis acid, facilitating the formation of coordination complexes. This property is exploited in catalysis, where the compound can activate substrates and promote chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Zinc(II) sulfate: A common zinc compound used in various applications, including agriculture and medicine.
Zinc(II) acetate: Used as a catalyst and in the synthesis of other zinc compounds.
Zinc(II) chloride: Employed in organic synthesis and as a Lewis acid catalyst.
Uniqueness: Zinc(II) propane-1-sulfinate is unique due to its specific coordination environment and the presence of the sulfinic acid group. This gives it distinct chemical properties and reactivity compared to other zinc compounds. Its ability to form stable coordination complexes makes it valuable in catalysis and material science.
Propriétés
Formule moléculaire |
C6H14O4S2Zn |
|---|---|
Poids moléculaire |
279.7 g/mol |
Nom IUPAC |
zinc;propane-1-sulfinate |
InChI |
InChI=1S/2C3H8O2S.Zn/c2*1-2-3-6(4)5;/h2*2-3H2,1H3,(H,4,5);/q;;+2/p-2 |
Clé InChI |
AVEWLRYVGNMIHD-UHFFFAOYSA-L |
SMILES canonique |
CCCS(=O)[O-].CCCS(=O)[O-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



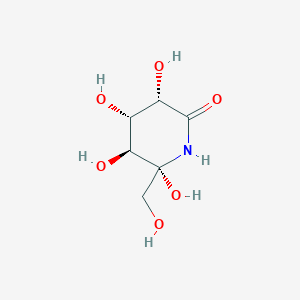
![8-Fluoro-5-tosyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15202316.png)
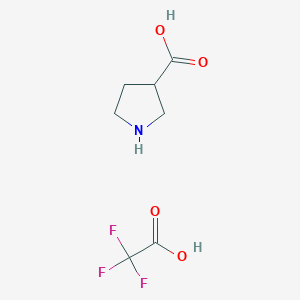
![[3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] methanol](/img/structure/B15202329.png)
![2-[4-(Methylsulfonyl)phenyl]thiophene](/img/structure/B15202335.png)

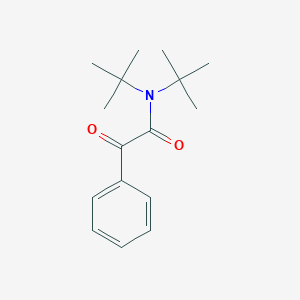
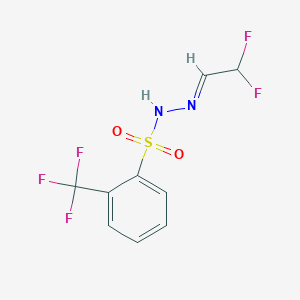
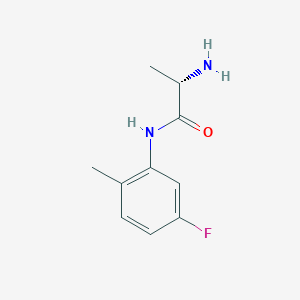


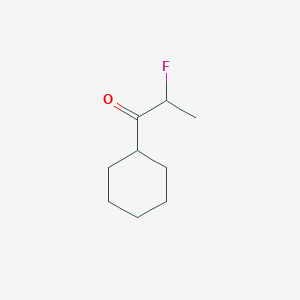
![(5AS,10bR)-2-mesityl-9-nitro-2,5a,6,10b-tetrahydro-4H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-11-ium chloride](/img/structure/B15202401.png)
